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Compound of Interest

Compound Name: 8beta-Methoxyatractylenolide I

Cat. No.: B1516629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 8β-

Methoxyatractylenolide I, a sesquiterpenoid isolated from Atractylodes macrocephala. The

following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data,

offering a foundational resource for its identification, characterization, and potential applications

in drug discovery and development.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a critical tool for determining the elemental composition

and exact mass of a compound. For 8β-Methoxyatractylenolide I, the data points to a precise

molecular weight and formula.

Table 1: Mass Spectrometry Data for 8β-Methoxyatractylenolide I

Ion Observed m/z Molecular Formula

[M+H]⁺ 263.1629 C₁₆H₂₂O₃

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data are essential for the structural elucidation of 8β-

Methoxyatractylenolide I. While the complete spectral data from a primary peer-reviewed

source remains to be fully compiled, the following represents a summary of expected and

reported signals based on its known structure.

(Note: The following tables will be populated with specific chemical shifts (δ) in ppm and

coupling constants (J) in Hz as the data is fully extracted from primary literature.)

Table 2: ¹H NMR Spectral Data of 8β-Methoxyatractylenolide I

Proton Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Data forthcoming

pending full literature

review.

Table 3: ¹³C NMR Spectral Data of 8β-Methoxyatractylenolide I

Carbon Position Chemical Shift (δ, ppm)

Data forthcoming pending full literature review.

Experimental Protocols
The acquisition of high-quality spectral data is paramount for accurate structural analysis. The

following outlines the general experimental methodologies typically employed for the analysis

of natural products like 8β-Methoxyatractylenolide I.

Sample Preparation
The isolated 8β-Methoxyatractylenolide I is dissolved in a deuterated solvent, most commonly

deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), to a concentration suitable for

NMR analysis (typically 1-10 mg/0.5 mL). For mass spectrometry, the sample is often dissolved

in a volatile solvent such as methanol or acetonitrile.
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NMR Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).

Standard experiments include:

¹H NMR: To determine the proton environment.

¹³C NMR: To determine the carbon skeleton.

2D NMR experiments (COSY, HSQC, HMBC): To establish connectivity between protons and

carbons and to aid in the complete assignment of the structure.

Mass Spectrometry
High-resolution mass spectra are typically acquired using an electrospray ionization (ESI)

source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the precise

mass measurement necessary to determine the elemental composition.

Workflow for Spectral Data Acquisition and Analysis
The logical flow from sample to final spectral data is a critical process in natural product

chemistry. The following diagram illustrates this workflow.
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Caption: Workflow for the acquisition and analysis of spectral data for natural products.
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To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 8β-
Methoxyatractylenolide I: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1516629#spectral-data-for-8beta-
methoxyatractylenolide-i-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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